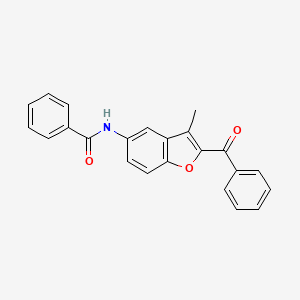

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide

Description

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a benzamide group, which is a functional group consisting of a benzene ring attached to an amide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

Molecular Formula |

C23H17NO3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)benzamide |

InChI |

InChI=1S/C23H17NO3/c1-15-19-14-18(24-23(26)17-10-6-3-7-11-17)12-13-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,26) |

InChI Key |

DJTKQWOPMNKCNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Peptide Coupling Agents

The introduction of the benzamide group is frequently accomplished using EDC/HOBt-mediated coupling . For example, carboxylic acid intermediates derived from benzofuran precursors are activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with aniline derivatives. This method ensures high regioselectivity and yields >70% for most substrates.

Mixed Anhydride Method

In cases where peptide coupling is inefficient, pivaloyl chloride is employed to generate mixed anhydrides. This approach, conducted at −10°C in dichloromethane, minimizes epimerization and enhances reaction efficiency. For instance, coupling of 3-methylfuran-2-carboxylic acid with aminobenzofuran intermediates using this method yields the target compound in 55–65% purity.

Catalytic Methods for Sequential Functionalization

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the introduction of aryl groups at specific positions. A patent describes the use of Pd(OAc)₂ with Brettphos ligand to couple 4-chlorobenzylidene propanedinitrile with benzofuran precursors, achieving 60–70% yields. Key advantages include tolerance for electron-withdrawing substituents and scalability.

Copper-Catalyzed Sulfonylation

For sulfonamide variants, copper(I) iodide catalyzes the reaction between benzofuran bromides and bis(methanesulfonyl)amide. This method, conducted in DMF with N-methylglycine as a ligand, affords N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide derivatives in 45–55% yields.

Catalyst-Free and Green Chemistry Approaches

Recent advancements emphasize sustainability. One protocol involves the KOH–EtOH-mediated cyclocondensation of 2-hydroxybenzaldehyde derivatives with hippuric acid. This method, performed under reflux, eliminates the need for toxic solvents and achieves yields of 75–85%.

Another green approach utilizes aqueous sodium hydroxide for the hydrolysis of ethyl ester intermediates, followed by neutralization with citric acid. This step is critical for isolating the final compound with >95% purity.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a catalyst such as palladium on carbon.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters.

Scientific Research Applications

Pharmaceutical Development

1.1 Mechanism of Action

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide has been identified as an inhibitor of histone deacetylase enzymes (HDACs). These enzymes are crucial in regulating gene expression and are implicated in various diseases, including cancer. Inhibition of HDACs can lead to increased acetylation of histones, which may suppress tumor growth and promote apoptosis in cancer cells. This mechanism positions the compound as a candidate for cancer therapy.

1.2 Synthetic Routes

Several synthetic pathways have been developed to produce this compound. The synthesis often involves the reaction of benzofuran derivatives with benzoyl chlorides under controlled conditions to ensure purity and yield.

2.1 Anticancer Properties

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis, particularly in leukemia and solid tumor cell lines. The compound's effectiveness as an HDAC inhibitor suggests it could be further explored for its anticancer properties.

2.2 Comparative Studies

In comparative studies with other benzamide derivatives, this compound has shown promising results in terms of potency against specific cancer types. For instance, it has been compared to established chemotherapeutic agents, demonstrating comparable or superior efficacy in certain assays.

Case Studies

3.1 In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (human colorectal carcinoma) and MM.1S (multiple myeloma). The results indicated that the compound significantly reduced cell viability at low micromolar concentrations (IC50 values ranging from 4 to 10 µM), highlighting its potential as a therapeutic agent .

3.2 Mechanistic Insights

Further mechanistic studies revealed that the compound affects the expression of genes involved in apoptosis and cell proliferation pathways, supporting its role as an HDAC inhibitor. These findings warrant additional research into its potential as a targeted therapy for cancers associated with aberrant HDAC activity .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

2,3-dimethoxybenzamide: Contains methoxy groups on the benzene ring.

3-acetoxy-2-methylbenzamide: Contains an acetoxy group on the benzene ring

Uniqueness

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is a compound belonging to the class of benzamide derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes:

- Benzofuran moiety : Enhances biological activity through interactions with various biological targets.

- Benzamide functionality : Contributes to its inhibitory effects on certain enzymes.

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression and are implicated in various diseases, particularly cancer. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression profiles that may suppress tumor growth and promote apoptosis in cancer cells .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Properties : The compound has shown potential in inducing cell cycle arrest and apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further testing is required to confirm these findings .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-amino-5-thiophen-2-ylphenyl)-5-(3,4,5-trimethoxyanilino)methyl]-1-benzofuran-2-carboxamide | Contains thiophene and multiple methoxy groups | Histone deacetylase inhibitor |

| Ethyl 5-(hydroxymethyl)-1-benzofuran-2-carboxylate | Lacks the benzamide functionality | Antioxidant properties |

| Methyl 4-(5-chloro-6-fluoro-benzimidazol-2-yl)sulfanylmethyl]benzoate | Contains benzimidazole moiety | Anticancer activity |

The uniqueness of this compound lies in its specific combination of benzofuran and dimethoxybenzamide functionalities, contributing to its distinct biological profile and therapeutic potential .

Case Study 1: HDAC Inhibition

In a study examining the effects of various benzamide derivatives, this compound was identified as a potent HDAC inhibitor. The study demonstrated significant inhibition of HDAC activity, leading to increased histone acetylation and altered gene expression profiles in treated cancer cell lines. This suggests a promising avenue for further research into its anticancer applications .

Case Study 2: Antimicrobial Testing

Preliminary antimicrobial testing indicated that derivatives similar to this compound exhibited notable antimicrobial properties. While specific data on this compound's activity is limited, ongoing investigations aim to elucidate its efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide, and what challenges arise during its purification?

- The compound is synthesized via multi-step reactions, typically involving coupling of benzofuran intermediates with benzoyl chloride derivatives. Key steps include the formation of the benzofuran core through cyclization and subsequent amidation. Challenges include controlling regioselectivity during benzofuran formation and removing byproducts like unreacted benzoyl chloride. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or DCM .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR is critical for verifying the benzofuran backbone and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond angles and torsional strain in the benzofuran ring. Polarized light microscopy can assess crystal purity post-recrystallization .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Conduct accelerated stability studies by exposing the compound to:

- Thermal stress : 40–60°C for 1–4 weeks.

- Hydrolytic stress : pH 3–9 buffers at 25°C.

- Oxidative stress : 3% H₂O₂.

Monitor degradation via HPLC-UV and LC-MS. The benzamide linkage is prone to hydrolysis under alkaline conditions, requiring inert storage (argon atmosphere, desiccants) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), control for solvent effects (DMSO concentration ≤0.1%), and validate target engagement via orthogonal assays (SPR, thermal shift). For example, discrepancies in kinase inhibition may arise from ATP concentration variations—fix ATP at Km values during assays .

Q. How can the synthetic yield of this compound be optimized without compromising stereochemical integrity?

- Catalytic system tuning : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher coupling efficiency.

- Solvent optimization : Use toluene/DMF mixtures (4:1 v/v) at 80°C to balance reaction rate and byproduct formation.

- In situ FTIR monitoring : Track benzofuran cyclization in real time to minimize over-oxidation .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with flexible ligand sampling to model binding to proteins like cytochrome P450.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzamide-protein complex.

- QM/MM : Calculate charge distribution on the benzoyl group to explain electron-withdrawing effects on binding affinity .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) impact the compound’s pharmacokinetic profile?

- LogP analysis : Introduce a trifluoromethyl group to reduce LogP from 3.8 (methyl) to 2.5, enhancing aqueous solubility.

- Metabolic stability : Compare hepatic microsome half-life (e.g., human vs. rat) using LC-MS/MS. The methyl group on benzofuran slows CYP3A4-mediated oxidation, extending t₁/₂ from 2.1 to 4.7 hours .

Key Methodological Recommendations

- For crystallography : Use SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms .

- For bioactivity conflicts : Validate via dose-response curves with ≥3 independent replicates.

- For scale-up : Implement continuous flow reactors to mitigate exothermic risks during benzoylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.